Benzyl 2-acetylphenylcarbamate Benzyl 2-acetylphenylcarbamate
Brand Name: Vulcanchem
CAS No.: 314773-75-6
VCID: VC5960438
InChI: InChI=1S/C16H15NO3/c1-12(18)14-9-5-6-10-15(14)17-16(19)20-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,19)
SMILES: CC(=O)C1=CC=CC=C1NC(=O)OCC2=CC=CC=C2
Molecular Formula: C16H15NO3
Molecular Weight: 269.3

Benzyl 2-acetylphenylcarbamate

CAS No.: 314773-75-6

Cat. No.: VC5960438

Molecular Formula: C16H15NO3

Molecular Weight: 269.3

* For research use only. Not for human or veterinary use.

Benzyl 2-acetylphenylcarbamate - 314773-75-6

Specification

CAS No. 314773-75-6
Molecular Formula C16H15NO3
Molecular Weight 269.3
IUPAC Name benzyl N-(2-acetylphenyl)carbamate
Standard InChI InChI=1S/C16H15NO3/c1-12(18)14-9-5-6-10-15(14)17-16(19)20-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,19)
Standard InChI Key ZMZLIPVMFDVDRJ-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=CC=C1NC(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Benzyl 2-acetylphenylcarbamate (systematic IUPAC name: benzyl N-(2-acetylphenyl)carbamate) belongs to the carbamate family, which features an oxygen-linked carbonyl group bonded to an amine. The compound’s structure comprises three key components:

  • A benzyl group (C₆H₅CH₂−) attached to the carbamate oxygen.

  • A carbamate backbone (−O−C(=O)−N−) that bridges the benzyl group and the phenyl ring.

  • A 2-acetylphenyl substituent (C₆H₄−COCH₃) at the ortho position of the aromatic ring.

Molecular Formula and Weight

Based on structural analogs like benzyl (2-formylphenyl)carbamate (C₁₅H₁₃NO₃, MW 255.27 g/mol) , replacing the formyl (−CHO) group with an acetyl (−COCH₃) moiety would yield a molecular formula of C₁₆H₁₅NO₃ and a molecular weight of 269.29 g/mol. This aligns with carbamate derivatives reported in studies of N-acetylcarbamate salts .

Spectral Characteristics

While experimental spectral data for benzyl 2-acetylphenylcarbamate is unavailable, insights can be drawn from related compounds:

  • IR Spectroscopy: Expected peaks include N−H stretching (~3350 cm⁻¹), C=O stretching (~1700 cm⁻¹ for carbamate and acetyl groups), and aromatic C−H bending (~750 cm⁻¹) .

  • NMR Spectroscopy:

    • ¹H NMR: A singlet for the acetyl methyl group (~2.5 ppm), aromatic protons (6.5–8.0 ppm), and benzyl CH₂ protons (~5.1 ppm) .

    • ¹³C NMR: Carbamate carbonyl (~155 ppm), acetyl carbonyl (~205 ppm), and aromatic carbons (110–150 ppm) .

Synthesis and Reaction Pathways

The synthesis of benzyl 2-acetylphenylcarbamate likely follows established carbamation protocols, mirroring methods used for analogous compounds .

Stepwise Synthesis Strategy

  • Preparation of 2-Acetylaniline:

    • Friedel-Crafts acetylation of aniline with acetyl chloride in the presence of AlCl₃ yields 2-acetylaniline .

  • Carbamate Formation:

    • Reaction of 2-acetylaniline with benzyl chloroformate (Cbz-Cl) in a basic aqueous-organic biphasic system (e.g., NaOH/CH₂Cl₂) forms the target carbamate :

      2-Acetylaniline+Cbz-ClNaOHBenzyl 2-acetylphenylcarbamate+NaCl+H2O\text{2-Acetylaniline} + \text{Cbz-Cl} \xrightarrow{\text{NaOH}} \text{Benzyl 2-acetylphenylcarbamate} + \text{NaCl} + \text{H}_2\text{O}
    • This method avoids racemization and ensures high yields, as demonstrated in peptide synthesis .

Purification and Characterization

  • Column Chromatography: Purification using ethyl acetate/hexane mixtures (3:7 v/v) isolates the product .

  • Recrystallization: Ethanol or methanol recrystallization enhances purity, as seen in N-acetylcarbamate salt preparations .

Physicochemical Properties

Stability and Solubility

  • Stability: Carbamates with acetyl substituents exhibit stability under acidic conditions but hydrolyze in basic media . For example, 2,4-dimethoxybenzyl N-acetylcarbamate remains stable at −25°C for over two years .

  • Solubility: Expected solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water, similar to benzyl (2-formylphenyl)carbamate .

Crystallographic Data

While no crystal structure of benzyl 2-acetylphenylcarbamate is reported, related carbamates like benzyl (2-formylphenyl)carbamate crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters a = 10.2 Å, b = 12.5 Å, c = 8.7 Å, and β = 105.3° . Hydrogen bonding between the carbamate N−H and carbonyl oxygen stabilizes the lattice .

Industrial and Synthetic Utility

Protecting Group Chemistry

Benzyl chloroformate (Cbz-Cl), a key reagent in carbamate synthesis, has been used since the 1930s to protect amines in peptide synthesis . The acetylphenyl variant could offer steric hindrance, improving selectivity in multi-step reactions.

Polymer Science

Carbamates with acetyl substituents act as crosslinkers in polyurethane foams, enhancing thermal stability. For example, benzyl (2-(octylamino)-2-oxoethyl)carbamate derivatives improve polymer tensile strength by 40% .

Future Research Directions

  • Synthetic Optimization: Exploring microwave-assisted or flow chemistry techniques to improve yield .

  • Biological Screening: Evaluating antiparasitic or anticancer activity, leveraging the acetyl group’s electron-withdrawing effects .

  • Materials Applications: Developing flame-retardant polymers using halogenated acetylcarbamate derivatives .

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